Subtype Binding Selectivity: 130-Fold α4β2 over α3β4 Discrimination
3-pyr-Cytisine displays a Ki of 0.91 nM at α4β2 nAChRs, compared to 119 nM at α3β4 and 1,100 nM at α7, yielding selectivity ratios of approximately 130-fold and 1,200-fold, respectively . This stands in marked contrast to cytisine, which binds with high affinity to both α4β2 and α3β4 subtypes and acts as a full agonist at α3β4 and α7 receptors [1].
| Evidence Dimension | Binding affinity (Ki) at nAChR subtypes |
|---|---|
| Target Compound Data | Ki = 0.91 nM (α4β2), 119 nM (α3β4), 1,100 nM (α7) |
| Comparator Or Baseline | Cytisine: partial agonist at α4β2, full agonist at α3β4 and α7; varenicline: potent α4β2 partial agonist with broader subtype activity |
| Quantified Difference | ~130-fold selectivity for α4β2 over α3β4 for 3-pyr-Cytisine; cytisine shows no such functional selectivity |
| Conditions | Radioligand competition binding against [3H]epibatidine and [3H]-methyllycaconitine in membrane preparations |
Why This Matters
Researchers can attribute functional outcomes specifically to α4β2 receptor engagement without confounding contributions from α3β4 or α7 activation.
- [1] Mineur YS, Eibl C, Young G, Kochevar C, Papke RL, Gündisch D, Picciotto MR. Cytisine-based nicotinic partial agonists as novel antidepressant compounds. J Pharmacol Exp Ther. 2009 Apr;329(1):377-386. View Source
